REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:8](=[O:9])[CH2:7][CH2:6][C:5]1=[O:10])[C:2]#[CH:3].[CH2:11]=O.[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1>O1CCOCC1>[N:13]1([CH2:11][C:3]#[C:2][CH2:1][N:4]2[C:8](=[O:9])[CH2:7][CH2:6][C:5]2=[O:10])[CH2:17][CH2:16][CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C(C#C)N1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
cuprous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react with 6.3 g
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 5 hrs
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
After filtration of the reaction mixture and removal of the solvent from the filtrate
|
Type
|
DISTILLATION
|
Details
|
the residual oil was distilled
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC#CCN1C(CCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |